Species-Specific TAAR1 Agonism: A Unique Pharmacological Tool for Preclinical Studies
4-(Diphenylmethyl)piperazin-1-amine exhibits a significant and verifiable species difference in its activity at the Trace Amine-Associated Receptor 1 (TAAR1), a target implicated in schizophrenia and other psychiatric disorders. This is a critical point of differentiation from other piperazine-based TAAR1 ligands, which may lack this species selectivity, making them unsuitable for rodent models [1].
| Evidence Dimension | Agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 780 nM (Mouse TAAR1); EC₅₀ > 10,000 nM (Human TAAR1) |
| Comparator Or Baseline | Comparator: Mouse TAAR1 vs. Human TAAR1. Baseline: Inactivity (>10,000 nM) at human TAAR1. |
| Quantified Difference | >12.8-fold increase in potency for mouse TAAR1 over human TAAR1 (based on a >10,000 nM vs. 780 nM comparison). |
| Conditions | cAMP accumulation assay in HEK293 cells expressing either mouse or human TAAR1, measured via BRET after 20 minutes. |
Why This Matters
This species-specific agonism makes the compound an essential tool compound for validating TAAR1-mediated pharmacology in mouse models while avoiding the confounding effects of human TAAR1 activation, a feature not found in more promiscuous piperazine derivatives.
- [1] BindingDB. (n.d.). CHEMBL3628706. The Binding Database. View Source
